Cas no 2701679-69-6 ((S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride)

2701679-69-6 structure
اسم المنتج:(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (2S)-2-AMINO-3-(6-CHLOROPYRIDIN-3-YL)PROPANOIC ACID DIHYDROCHLORIDE
- Y12874
- 2701679-69-6
- (S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride
- (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid diHCl
-
- نواة داخلي: 1S/C8H9ClN2O2.ClH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;/h1-2,4,6H,3,10H2,(H,12,13);1H/t6-;/m0./s1
- مفتاح Inchi: RKLWRMOVQUQMAH-RGMNGODLSA-N
- ابتسامات: C(C1=CN=C(Cl)C=C1)[C@H](N)C(=O)O.Cl
حساب السمة
- نوعية دقيقة: 271.988611g/mol
- النظائر كتلة واحدة: 271.988611g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 4
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 3
- تعقيدات: 189
- رابطة تساهمية وحدة العد: 3
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 76.2Ų
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024G0G-100mg |
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride |
2701679-69-6 | 95% | 100mg |
$98.00 | 2024-05-08 | |
Aaron | AR024G8S-250mg |
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride |
2701679-69-6 | 95% | 250mg |
$147.00 | 2025-02-13 | |
Aaron | AR024G8S-1g |
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride |
2701679-69-6 | 95% | 1g |
$396.00 | 2025-02-13 | |
Ambeed | A1539205-250mg |
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride |
2701679-69-6 | 95% | 250mg |
$193.0 | 2025-03-03 | |
Ambeed | A1539205-1g |
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride |
2701679-69-6 | 95% | 1g |
$517.0 | 2025-03-03 | |
1PlusChem | 1P024G0G-250mg |
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride |
2701679-69-6 | 95% | 250mg |
$152.00 | 2024-05-08 | |
1PlusChem | 1P024G0G-1g |
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride |
2701679-69-6 | 95% | 1g |
$376.00 | 2024-05-08 | |
Ambeed | A1539205-100mg |
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride |
2701679-69-6 | 95% | 100mg |
$113.0 | 2025-03-03 | |
Aaron | AR024G8S-100mg |
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride |
2701679-69-6 | 95% | 100mg |
$87.00 | 2025-02-13 |
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride الوثائق ذات الصلة
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2701679-69-6 ((S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride) منتجات ذات صلة
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:2701679-69-6)(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride

نقاء:99%/99%
كمية:250mg/1g
الأسعار ($):174.0/465.0